molecular formula C17H21ClN2O5S3 B11407728 4-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-2,6-dimethylmorpholine

4-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-2,6-dimethylmorpholine

Cat. No.: B11407728
M. Wt: 465.0 g/mol
InChI Key: GPCMVXITNQSGNA-UHFFFAOYSA-N
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Description

4-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-2,6-dimethylmorpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a morpholine ring, and sulfonyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonyl groups and the morpholine ring. Common reagents used in these reactions include chlorosulfonic acid, ethylsulfonyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

4-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-2,6-dimethylmorpholine has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The sulfonyl groups and thiazole ring play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((4-Chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazol-5-yl)-2,6-dimethylmorpholine
  • 4-(4-((4-Bromophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-2,6-dimethylmorpholine
  • 4-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-2,6-diethylmorpholine

Uniqueness

The uniqueness of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-2,6-dimethylmorpholine lies in its specific combination of functional groups and structural features. The presence of both chlorophenyl and ethylsulfonyl groups, along with the thiazole and morpholine rings, imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H21ClN2O5S3

Molecular Weight

465.0 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine

InChI

InChI=1S/C17H21ClN2O5S3/c1-4-27(21,22)17-19-15(28(23,24)14-7-5-13(18)6-8-14)16(26-17)20-9-11(2)25-12(3)10-20/h5-8,11-12H,4,9-10H2,1-3H3

InChI Key

GPCMVXITNQSGNA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)N2CC(OC(C2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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